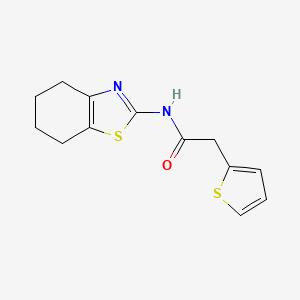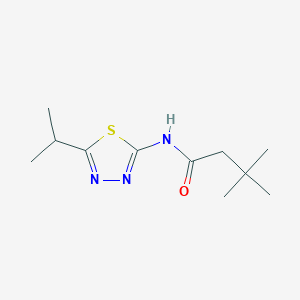
5-(3-hydroxy-4-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-hydroxy-4-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one, also known as Morin hydrate, is a natural flavonoid that has been widely studied for its potential therapeutic applications. It is a yellow crystalline powder that is soluble in water and ethanol. Morin hydrate has been found to possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of 5-(3-hydroxy-4-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one hydrate is not fully understood, but it is believed to involve multiple pathways. This compound hydrate has been found to modulate the activity of various enzymes and signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. This compound hydrate has also been found to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects
This compound hydrate has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. This compound hydrate has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound hydrate has been found to protect against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(3-hydroxy-4-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one hydrate in lab experiments is its wide range of pharmacological activities. This compound hydrate has been found to possess antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects, making it a versatile compound for research purposes. However, one limitation of using this compound hydrate in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 5-(3-hydroxy-4-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one hydrate. One area of research is the development of novel formulations of this compound hydrate that improve its solubility and bioavailability. Another area of research is the investigation of the molecular mechanisms underlying the pharmacological activities of this compound hydrate. Further research is also needed to determine the safety and efficacy of this compound hydrate in human clinical trials. Overall, this compound hydrate is a promising natural compound with potential therapeutic applications in various diseases.
Méthodes De Synthèse
5-(3-hydroxy-4-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one hydrate can be synthesized using various methods, including chemical synthesis, microbial synthesis, and plant extraction. Chemical synthesis involves the reaction of 2-acetylthiophene with 3,4-dimethoxybenzaldehyde and morpholine in the presence of a catalyst. Microbial synthesis involves the use of microorganisms such as bacteria and fungi to produce this compound hydrate. Plant extraction involves the isolation of this compound hydrate from plants such as Morus alba (white mulberry) and Maclura pomifera (osage orange).
Applications De Recherche Scientifique
5-(3-hydroxy-4-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one hydrate has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. This compound hydrate has been shown to protect against oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. This compound hydrate has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
Propriétés
IUPAC Name |
(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-20-12-3-2-10(8-11(12)18)9-13-14(19)16-15(22-13)17-4-6-21-7-5-17/h2-3,8-9,18H,4-7H2,1H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCFRVDMRBMHEM-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864068.png)


![1-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5864089.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5864097.png)
![2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5864098.png)

![N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5864123.png)
![N-(3,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5864131.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5864138.png)
![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5864146.png)

![2-(3-methoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5864159.png)